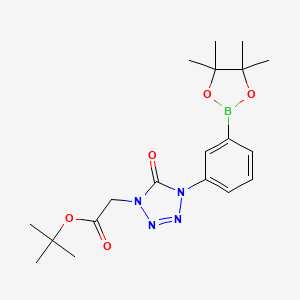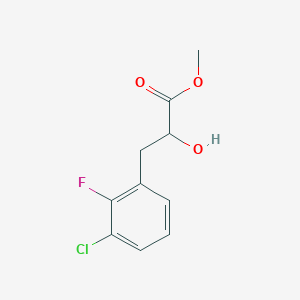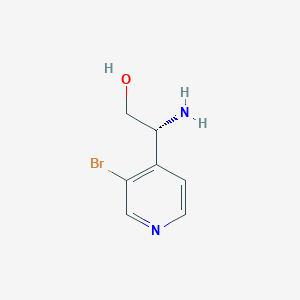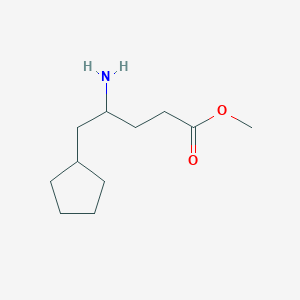aminehydrochloride](/img/structure/B13597053.png)
[3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride is a chemical compound that features a benzothiophene ring, a fluoropropyl group, and a methylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the Methylamine Moiety: The final step involves the attachment of the methylamine group through a reductive amination reaction.
Industrial Production Methods
Industrial production of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoropropyl group or the benzothiophene ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the fluoropropyl group or benzothiophene ring.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride is unique due to the presence of the fluoropropyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other benzothiophene derivatives and may contribute to its specific applications and effects.
Eigenschaften
Molekularformel |
C12H15ClFNS |
|---|---|
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
3-(1-benzothiophen-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNS.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
InChI-Schlüssel |
FIUMFDKGSWBDPH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(CC1=CC2=C(C=C1)SC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)













